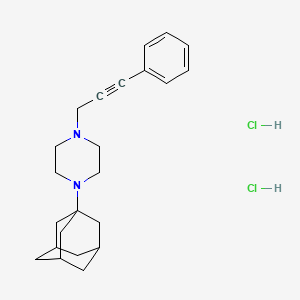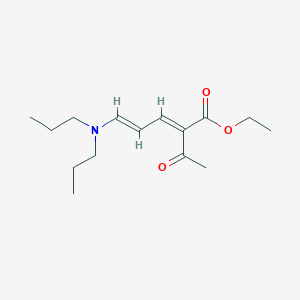![molecular formula C23H31N3O B5051916 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone, also known as DMADP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMADP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone acts as a radical initiator and can initiate a variety of radical reactions. It has been shown to be a potent initiator of polymerization reactions and can also initiate the oxidation of various organic compounds. 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone is also capable of generating singlet oxygen, which can be used in a variety of photochemical reactions.
Biochemical and Physiological Effects:
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess antitumor properties by inducing apoptosis in cancer cells. 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has been shown to possess antiviral properties by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has several advantages for use in lab experiments. It is a stable compound that can be easily stored and transported. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has some limitations as well. It can be toxic if ingested or inhaled, and it should be handled with care. Additionally, 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone can be sensitive to air and moisture, and it should be stored in a dry and air-tight container.
Direcciones Futuras
There are several future directions for research on 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone. One potential direction is the development of new synthetic methods for 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone that are more efficient and cost-effective. Another potential direction is the study of 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone's potential applications in the field of photodynamic therapy, which uses light to activate photosensitizing agents to kill cancer cells. Additionally, further research could be conducted on 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone's potential applications in the field of drug delivery, as it has been shown to possess the ability to cross the blood-brain barrier.
Métodos De Síntesis
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone can be synthesized using a variety of methods. One of the most common methods is the reaction between 4-dimethylaminobenzaldehyde and 1,3-cyclohexanedione in the presence of an acid catalyst. This reaction results in the formation of 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has been extensively studied for its potential applications in various fields of scientific research. One of its most promising applications is in the field of organic synthesis. 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone is commonly used as a reagent in organic synthesis due to its ability to act as an electron donor and acceptor. It has also been studied for its potential applications in the field of medicinal chemistry. 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has been shown to possess antitumor, anti-inflammatory, and antiviral properties.
Propiedades
IUPAC Name |
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-15-21(17-7-11-19(12-8-17)25(3)4)24-22(16(2)23(15)27)18-9-13-20(14-10-18)26(5)6/h7-16,21-22,24H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRDKMVQLAQSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5051855.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5051860.png)



![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)


![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![ethyl [(8-cyclohexyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B5051925.png)
![4-hydroxy-N-[2-(2-thienyl)ethyl]-3-quinolinecarboxamide](/img/structure/B5051936.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)